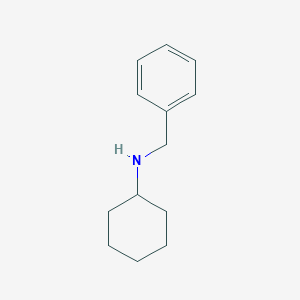

N-benzylcyclohexanamine

概要

説明

N-benzylcyclohexanamine: is an organic compound with the molecular formula C₁₃H₁₉N . It is a secondary amine where the nitrogen atom is bonded to a benzyl group and a cyclohexyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method to synthesize N-benzylcyclohexanamine involves the reductive amination of cyclohexanone with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrogenolysis: Another method involves the hydrogenolysis of N-benzylcyclohexylamine using palladium catalysts supported on silica.

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions:

Oxidation: N-benzylcyclohexanamine can undergo oxidation reactions to form corresponding imines or amides.

Reduction: It can be reduced to form N-cyclohexylmethylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Imines or amides.

Reduction: N-cyclohexylmethylamine.

Substitution: Various substituted amines depending on the reagents used.

科学的研究の応用

Organic Synthesis

N-benzylcyclohexanamine serves as a critical intermediate in the synthesis of various organic compounds. It is often employed in:

- Amination Reactions : The compound can be used in one-pot amination processes for aldehydes and ketones, facilitating the formation of secondary amines .

- Synthesis of Amides and Imines : It has been shown to react effectively with carboxylic acids and aldehydes to produce amides and imines, demonstrating good reactivity with secondary amines .

- Building Block for Complex Molecules : Its unique structure allows for the development of more complex molecules with specific functionalities, making it valuable in pharmaceutical chemistry.

Materials Science

In materials science, this compound is explored for its potential as a precursor for functional materials. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for creating polymeric materials with tailored properties .

Biological Applications

Research indicates that this compound may have potential biological interactions, particularly concerning receptor modulation. For instance, compounds related to this structure are being investigated for their effects on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolic processes and inflammation .

Table 1: Summary of Research Findings on this compound Applications

作用機序

The mechanism of action of N-benzylcyclohexanamine depends on its application. In catalytic reactions, it often acts as a substrate that undergoes transformation in the presence of a catalyst. The benzyl group can act as an anchor, holding the molecule in place on the catalyst surface, facilitating various chemical transformations .

類似化合物との比較

- N-cyclohexylbenzylamine

- N-benzyl-N-cyclohexylamine

- N-cyclohexylmethylamine

Comparison: N-benzylcyclohexanamine is unique due to the presence of both a benzyl and a cyclohexyl group attached to the nitrogen atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these groups. Its structure also provides distinct steric and electronic properties, making it valuable in specific synthetic applications .

生物活性

N-benzylcyclohexanamine (NBCA) is an organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a secondary amine. Its structure features a benzyl group attached to a cyclohexyl group, which contributes to its unique chemical reactivity and biological interactions.

Cytochrome P450 Modulation

Research indicates that this compound derivatives can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies have shown that related compounds can induce both phase I and phase II drug-metabolizing enzymes in rat hepatic systems. This modulation suggests potential implications for drug interactions and metabolic pathways.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of this compound and its derivatives. The compound has demonstrated significant activity against maximal electroshock seizures in animal models, indicating its potential as a candidate for developing new anticonvulsant medications. Comparative studies show that it exhibits efficacy similar to established treatments like diphenylhydantoin and valproic acid.

Chemopreventive Properties

This compound has also been investigated for its chemopreventive effects, particularly against colon cancer. Research involving benzylselenocyanate, a related compound, revealed that it inhibits azoxymethane-induced carcinogenesis in rats by inducing liver enzymes that metabolize carcinogens, thus reducing DNA alkylation in the colon. This suggests that this compound may possess similar protective properties against cancer.

Neurological Disorders

Given its structural similarity to antimuscarinic agents used in treating Parkinson's disease, this compound may have potential applications in managing neurological disorders. Compounds with similar structures have been shown to alleviate symptoms by modulating neurotransmitter activity in the brain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclic amines, including this compound. Research indicates that such compounds can inhibit bacterial biofilm formation and exhibit antibacterial and antifungal activities, making them promising candidates for treating resistant infections .

Research Findings and Case Studies

特性

IUPAC Name |

N-benzylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWYMFZAZUYNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195951 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-25-9 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。